Desacetylcephalothin

Description

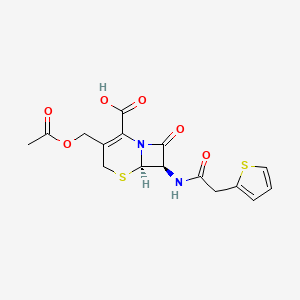

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S2/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21)/t10-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBAVMIGXROYPQ-ZWNOBZJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974769 | |

| Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5935-65-9 | |

| Record name | Deacetylcephalothin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5935-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacetylcephalothin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005935659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hydroxymethyl)-7-{[1-hydroxy-2-(thiophen-2-yl)ethylidene]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-3-(hydroxymethyl)-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Desacetylcephalothin chemical structure and properties

An In-Depth Technical Guide to Desacetylcephalothin: Structure, Properties, and Analysis

Foreword

Desacetylcephalothin, a primary metabolite of the first-generation cephalosporin antibiotic cephalothin, represents a molecule of significant interest to researchers, medicinal chemists, and drug development professionals. While often considered a less potent derivative of its parent compound, a comprehensive understanding of its chemical characteristics, biological activity, and analytical quantification is crucial for a complete picture of cephalothin's pharmacology and for the development of future cephalosporin-based therapeutics. This technical guide provides a detailed exploration of desacetylcephalothin, from its fundamental chemical structure to advanced analytical protocols for its detection and quantification.

Chemical Identity and Structure

Desacetylcephalothin is formed in vivo via the deacetylation of cephalothin. This metabolic conversion primarily occurs in the liver and kidneys. The core structure of desacetylcephalothin retains the essential β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins.

IUPAC Name: (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

Chemical Structure:

Caption: 2D Chemical Structure of Desacetylcephalothin.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number (Free Base) | 5935-65-9 | [1] |

| CAS Number (Sodium Salt) | 5547-29-5 | [2] |

| Molecular Formula | C₁₄H₁₄N₂O₅S₂ | [1] |

| Molecular Weight | 354.4 g/mol | [1] |

| Exact Mass | 354.03441390 Da | [1] |

| SMILES | C1C(=C(N2NC(=O)CC3=CC=CS3)C(=O)O)CO | [3] |

| InChIKey | HTBAVMIGXROYPQ-ZWNOBZJWSA-N | [3] |

Physicochemical Properties

The physicochemical properties of desacetylcephalothin are critical for understanding its stability, formulation, and pharmacokinetic behavior.

Solubility

Desacetylcephalothin is sparingly soluble in water and some organic solvents. The presence of both a carboxylic acid and a hydroxyl group influences its polarity and solubility profile.

Table 2: Solubility of Desacetylcephalothin

| Solvent | Solubility | Notes |

| Water | Sparingly soluble | Solubility is pH-dependent. |

| Dimethylformamide (DMF) | Soluble | Used for extraction from biological matrices[2]. |

| Methanol | Sparingly soluble | Data for precise solubility is limited. |

| Ethanol | Sparingly soluble | Data for precise solubility is limited. |

| DMSO | Soluble | Commonly used for in vitro assays. |

pKa

Stability and Degradation

Desacetylcephalothin, like its parent compound, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring. Its stability is influenced by pH and temperature.

-

Hydrolysis: The β-lactam ring is susceptible to cleavage under both acidic and basic conditions, leading to a loss of antibacterial activity.

-

Lactone Formation: In acidic conditions, an intramolecular esterification can occur between the C-3 hydroxymethyl group and the C-4 carboxylic acid, forming a stable lactone. This is a reversible reaction, and the equilibrium is pH-dependent[4].

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 3. A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in rat plasma and twelve tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Desacetylcephalothin Sodium Salt for Research Applications

This guide provides a comprehensive overview of the synthesis of Desacetylcephalothin sodium salt, a crucial metabolite and impurity standard in the research and development of cephalosporin antibiotics. We will delve into the chemical principles, detailed experimental protocols, and analytical validation necessary for producing this compound with high purity for scientific investigations.

Introduction: The Significance of Desacetylcephalothin

Cephalothin, a first-generation cephalosporin antibiotic, undergoes metabolic transformation in vivo to its primary metabolite, Desacetylcephalothin.[1][2] This metabolite exhibits reduced antibacterial activity compared to the parent drug.[3] Therefore, the availability of pure Desacetylcephalothin sodium salt is paramount for a variety of research applications, including:

-

Pharmacokinetic and Metabolism Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of Cephalothin.[2]

-

Impurity Profiling: As a reference standard for the quality control of Cephalothin drug substances and formulations.[4]

-

Toxicological Assessments: To evaluate the safety profile of Cephalothin and its metabolites.[1]

-

Microbiological Susceptibility Testing: To determine the intrinsic antimicrobial activity of the metabolite.

This guide will focus on the most common and practical laboratory-scale synthesis method: the hydrolysis of Cephalothin sodium salt.

Synthetic Strategy: Deacetylation of Cephalothin

The core of the synthesis lies in the selective hydrolysis of the C-3'-acetoxy group of Cephalothin to a hydroxymethyl group, yielding Desacetylcephalothin.[5] This transformation can be achieved through either chemical or enzymatic means.

Chemical Hydrolysis

Chemical hydrolysis is a robust and widely applicable method. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the acetyl carbonyl group. The choice of reaction conditions, particularly pH and temperature, is critical to favor the deacetylation reaction while minimizing the degradation of the β-lactam ring, which is susceptible to hydrolysis under harsh basic or acidic conditions.[6]

Enzymatic Hydrolysis

An alternative "green" chemistry approach involves the use of esterases, such as acetylxylan esterases, which can selectively cleave the acetyl group under mild conditions.[7] This method offers high specificity and can reduce the formation of byproducts. However, it may require specialized enzymes and optimization of biocatalytic conditions. For the purpose of this guide, we will focus on the more readily accessible chemical hydrolysis method.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for Desacetylcephalothin sodium salt.

Detailed Experimental Protocol: Chemical Hydrolysis

This protocol details the synthesis of Desacetylcephalothin sodium salt starting from commercially available Cephalothin sodium salt.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Cephalothin Sodium Salt | ≥95% Purity | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | VWR |

| Hydrochloric Acid (HCl) | ACS Reagent Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | HPLC Grade | Merck |

| Water | Deionized, 18 MΩ·cm | Millipore |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | J.T. Baker |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Alfa Aesar |

| tert-Butyl Alcohol (TBA) | ACS Reagent Grade | Acros Organics |

Step-by-Step Procedure

Step 1: Hydrolysis of Cephalothin Sodium Salt

-

Dissolve Cephalothin sodium salt (1.0 g, 2.39 mmol) in deionized water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 0.5 M sodium hydroxide solution dropwise while monitoring the pH. Maintain the pH between 10.0 and 10.5.

-

Stir the reaction mixture at 0-5 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

Causality behind Experimental Choices: The low temperature and controlled addition of base are crucial to prevent the degradation of the β-lactam ring, which is sensitive to higher temperatures and strong alkaline conditions.[6] Maintaining the pH in the specified range ensures efficient deacetylation while minimizing side reactions.

Step 2: Neutralization and Extraction

-

Once the reaction is complete, cool the mixture to 0 °C and carefully adjust the pH to 2.5-3.0 with 1 M hydrochloric acid. This will precipitate the Desacetylcephalothin free acid.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Desacetylcephalothin free acid as a solid.

Causality behind Experimental Choices: Acidification protonates the carboxylate group, rendering the Desacetylcephalothin less water-soluble and allowing for its extraction into an organic solvent like ethyl acetate. Washing with brine removes residual water from the organic phase.

Step 3: Purification by Column Chromatography

-

Prepare a silica gel column using a slurry of silica gel in an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the crude Desacetylcephalothin free acid in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Desacetylcephalothin free acid.

Causality behind Experimental Choices: Column chromatography is a standard and effective method for purifying organic compounds. The choice of eluent is critical for achieving good separation of the desired product from any unreacted starting material or byproducts.

Step 4: Formation and Crystallization of the Sodium Salt

-

Dissolve the purified Desacetylcephalothin free acid (assumed 100% conversion for calculation, 0.90 g, 2.39 mmol) in a minimal amount of a suitable solvent mixture, such as tert-butyl alcohol and water.[8]

-

Add a stoichiometric amount of a sodium source, such as a solution of sodium bicarbonate (0.20 g, 2.39 mmol) in water, dropwise with stirring. Effervescence (evolution of CO₂) will be observed.

-

After the addition is complete, stir the solution for 30 minutes.

-

The sodium salt can be isolated by lyophilization or by careful addition of an anti-solvent to induce crystallization.[8][9] For crystallization, slowly add an anti-solvent like acetone or isopropanol until turbidity is observed, then allow the solution to stand at a low temperature (e.g., 4 °C) for crystallization to occur.

-

Collect the crystalline solid by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Causality behind Experimental Choices: The use of a weak base like sodium bicarbonate for salt formation is gentle and avoids the harsh conditions that could lead to product degradation. Crystallization is a powerful purification technique that yields a stable, solid product with high purity. The use of tert-butyl alcohol-water systems has been shown to promote the crystallinity of cephalosporin salts during lyophilization.[8]

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized Desacetylcephalothin sodium salt, a comprehensive analytical characterization is essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final product and for monitoring the reaction progress.[10][11]

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile in a phosphate buffer (e.g., 20 mM sodium phosphate, pH 7.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

The purity should be determined by calculating the peak area percentage of the Desacetylcephalothin peak relative to the total peak area.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.[12] The disappearance of the acetyl methyl signal from the ¹H NMR spectrum of Cephalothin is a key indicator of successful deacetylation.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups in the molecule.[13] Characteristic absorption bands for the β-lactam carbonyl, amide carbonyl, and hydroxyl groups should be observed.

Expected Spectroscopic Data for Desacetylcephalothin:

| Technique | Key Signals/Bands |

| ¹H NMR | Absence of the acetyl methyl singlet (around 2.0 ppm). Presence of signals corresponding to the thienyl, methylene, and β-lactam protons. |

| ¹³C NMR | Absence of the acetyl carbonyl and methyl carbons. Signals corresponding to the carbons of the cephalosporin core and the thienylacetyl side chain. |

| IR (KBr) | ~3400 cm⁻¹ (O-H stretch), ~1750 cm⁻¹ (β-lactam C=O stretch), ~1650 cm⁻¹ (amide I C=O stretch), ~1600 cm⁻¹ (carboxylate C=O stretch).[13] |

Data Summary and Visualization

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₃N₂NaO₅S₂ | [4] |

| Molecular Weight | 376.38 g/mol | [4] |

| Appearance | White to off-white crystalline powder | - |

| Solubility | Soluble in water | - |

| Storage | Store at -20°C, protected from light and moisture | [4] |

Reaction Pathway Diagram

Caption: Reaction scheme for the hydrolysis of Cephalothin.

Conclusion

This guide has provided a detailed, technically grounded protocol for the synthesis of Desacetylcephalothin sodium salt for research purposes. By carefully controlling the reaction conditions and employing appropriate purification and analytical techniques, researchers can confidently produce this important metabolite with the high purity required for their studies. The principles and methodologies described herein are fundamental to the field of medicinal chemistry and drug development, ensuring the integrity and reliability of scientific data.

References

- Neidleman, S. L., Pan, S. C., Last, J. A., & Dolfini, J. E. (1970). Chemical conversion of desacetylcephalothin lactone into desacetylcephalothin. The final link in a total synthesis of cephalosporanic acid derivatives. Journal of Medicinal Chemistry, 13(3), 386–388.

- Neidleman, S. L., Pan, S. C., Last, J. A., & Dolfini, J. E. (1970). Chemical conversion of desacetylcephalothin lactone into desacetylcephalothin. The final link in a total synthesis of cephalosporanic acid derivatives. Journal of Medicinal Chemistry, 13(3), 386–388.

-

PubChem. (n.d.). Desacetylcephalothin sodium. Retrieved January 15, 2026, from [Link]

- Dolfini, J. E., Schwartz, J., & Weisenborn, F. (1969). Synthesis of dehydrothiazines related to deacetylcephalosporin lactones. An alternate total synthesis of deacetylcephalosporin lactones. The Journal of Organic Chemistry, 34(6), 1582–1586.

- Indelicato, J. M., & Wilham, W. L. (1985). Cephalothin: Hydrolysis of the C-3'-acetoxy Moiety of a 7-aminocephalosporanic Acid; Observation of Both Acyl-Oxygen Bond Cleavage and Reversible Alkyl-Oxygen Bond Cleavage. Journal of Pharmaceutical Sciences, 74(11), 1162–1166.

- Tune, B. M. (1986). Role of Desacetylation in the Detoxification of Cephalothin in Renal Cells in Culture. Journal of Pharmacology and Experimental Therapeutics, 239(3), 855–860.

- Dolfini, J. E., Schwartz, J., & Weisenborn, F. (1969). Synthesis of dihydrothiazines related to deacetylcephalosporin lactones. Alternate total synthesis of deacetylcephalosporin lactones. The Journal of Organic Chemistry, 34(6), 1582-1586.

- Nolan, C. M., & McAllister, C. K. (1980). A study of cephalothin and desacetylcephalothin in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of Infectious Diseases, 141(3), 326–330.

-

DC Chemicals. (n.d.). Desacetylcephalothin sodium. Retrieved January 15, 2026, from [Link]

- Takahashi, T., Yamazaki, Y., & Kato, K. (1974). U.S. Patent No. 3,853,705. Washington, DC: U.S.

- Shaw, S. Y., Shyu, J. C., Hsieh, Y. L., & Yeh, H. J. (2000). Enzymatic synthesis of cephalothin by penicillin G acylase. Enzyme and Microbial Technology, 26(2-4), 142–151.

- Simmons, R. J. (1972). CEPHALOTHIN. In Analytical Profiles of Drug Substances (Vol. 1, pp. 217-219). Academic Press.

- Pikal, M. J., & Shah, S. (2005). Crystallization of cephalothin sodium during lyophilization from tert-butyl alcohol-water cosolvent system. Pharmaceutical Research, 22(2), 309–318.

- Cooper, M. J., Anders, M. W., & Mirkin, B. L. (1973). Ion-pair extraction and high-speed liquid chromatography of cephalothin and deacetylcephalothin in human serum and urine. Drug Metabolism and Disposition, 1(5), 659–662.

- Nascimento, P. A., Kogawa, A. C., & Salgado, H. R. N. (2019). Development and Validation of an Innovative and Ecological Analytical Method Using High Performance Liquid Chromatography for Quantification of Cephalothin Sodium in Pharmaceutical Dosage.

- Hoehn, M. M., Murphy, H. W., Pugh, C. T., & Davis, N. E. (1970). Paper chromatographic techniques for the determination of cephalothin and desacetylcephalothin in body fluids. Applied Microbiology, 20(5), 734–736.

- Yoshikawa, T. T., Maitra, S. K., Schotz, M. C., & Guze, L. B. (1980). Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. Antimicrobial Agents and Chemotherapy, 17(1), 31–34.

- Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of The Total Environment, 466–467, 547–555.

- de Gonzalo, G., & Lavandera, I. (2014). Biocatalytic synthesis of lactones and lactams. Bioorganic & Medicinal Chemistry, 22(20), 5579–5589.

- Eder, R. J., & Krumme, M. (2013). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Chemie Ingenieur Technik, 85(1-2), 173–180.

- Tuveng, T. R., Bengtsson, O., & Pope, P. B. (2021). Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota. Computational and Structural Biotechnology Journal, 19, 4467–4477.

- Hoehn, M. M., Murphy, H. W., Pugh, C. T., & Davis, N. E. (1970). Paper Chromatographic Techniques for the Determination of Cephalothin and Desacetylcephalothin in Body Fluids. Applied Microbiology, 20(5), 734–736.

-

National Cancer Institute. (n.d.). NCI Drug Dictionary. Retrieved January 15, 2026, from [Link]

- Rugani, K. D. S., Kogawa, A. C., & Salgado, H. R. N. (2019). Review for Analytical Methods for the Determination of Sodium Cephalothin. Critical Reviews in Analytical Chemistry, 49(2), 187–194.

- Minten, E. V., et al. (2022). Protocol for in vitro lysine deacetylation to test putative substrates of class III deacetylases. STAR Protocols, 3(2), 101298.

- Regalado, E. L., & Welch, C. J. (2016). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.

- da Silva, A. B. F., et al. (2008). Synthesis and Total H- and C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules, 13(4), 841–851.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sodium ion. Retrieved January 15, 2026, from [Link]

- Rugani, K. D. S., Kogawa, A. C., & Salgado, H. R. N. (2019). Review for Analytical Methods for the Determination of Sodium Cephalothin. Critical Reviews in Analytical Chemistry, 49(2), 187-194.

- Pikal, M. J., & Shah, S. (2003). The effect of additives on the crystallization of cefazolin sodium during freeze-drying. Pharmaceutical Research, 20(3), 476–485.

- Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.

- Nascimento, P. A., Kogawa, A. C., & Salgado, H. R. N. (2019). A Green and Sustainable Method by Infrared for Quantitative Determination of Sodium Cephalothin. Austin Journal of Analytical and Pharmaceutical Chemistry, 6(2), 1109.

- D'Amato, R. F., & Isenberg, H. D. (1999). Chemical acetylation of desacetyl-cephalosporins. U.S.

-

Bolaños Barrera, R. (2023). What is the protocol of deacetylation of chitosan in NaOH? ResearchGate. Retrieved from [Link]

- Farrugia, L. J., & Grech, E. (2022).

- Desarnaud, J., & Shahidzadeh-Bonn, N. (2013). Salt crystal purification by deliquescence/crystallization cycling. EPL (Europhysics Letters), 104(4), 48002.

- Chen, J., et al. (2013). Crystallization method for cefotaxime sodium.

- Gümüş, H., et al. (2014). Combined experimental and theoretical studies on the X-ray crystal structure, FT-IR, 1H NMR, 13C NMR, UV-Vis spectra, NLO behavior and antimicrobial activity of 2-hydroxyacetophenone benzoylhydrazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 548–555.

Sources

- 1. Role of desacetylation in the detoxification of cephalothin in renal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of cephalothin and desacetylcephalothin in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. medkoo.com [medkoo.com]

- 5. Cephalothin: hydrolysis of the C-3'-acetoxy moiety of a 7-aminocephalosporanic acid; observation of both acyl-oxygen bond cleavage and reversible alkyl-oxygen bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbohydrate esterases involved in deacetylation of food components by the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystallization of cephalothin sodium during lyophilization from tert-butyl alcohol-water cosolvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Review for Analytical Methods for the Determination of Sodium Cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Desacetylcephalothin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Desacetylcephalothin is the primary and biologically active metabolite of the first-generation cephalosporin antibiotic, cephalothin. While possessing a lower intrinsic antimicrobial potency than its parent compound, its significant in vivo concentrations and potential for synergistic interactions necessitate a thorough understanding of its mechanism of action. This guide provides a detailed examination of the molecular interactions, antibacterial spectrum, and resistance profiles associated with Desacetylcephalothin. We will explore its core mechanism—inhibition of bacterial cell wall synthesis via interaction with Penicillin-Binding Proteins (PBPs)—and present experimental protocols for its characterization. This document is intended to serve as a technical resource for researchers engaged in antibiotic development and mechanistic studies.

Introduction: The Metabolic Emergence of an Active Moiety

Cephalothin, a pioneering semi-synthetic cephalosporin, undergoes rapid and extensive metabolism in the body. The principal metabolic pathway is deacetylation at the C-3 position of the dihydrothiazine ring, a reaction catalyzed by esterase enzymes present in tissues such as the liver and kidneys. This biotransformation yields Desacetylcephalothin, a compound that retains the essential beta-lactam core structure required for antibacterial activity[1][2].

Although often described as "less active," Desacetylcephalothin is not an inert metabolite. It circulates in the serum alongside the parent drug and contributes to the overall therapeutic effect[2]. Understanding its distinct pharmacological profile is therefore critical for a complete assessment of cephalothin's clinical efficacy.

Caption: Metabolic conversion of Cephalothin to Desacetylcephalothin.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal action of Desacetylcephalothin, consistent with all beta-lactam antibiotics, is achieved through the disruption of bacterial cell wall synthesis. The primary molecular targets of this action are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs)[2][3].

PBPs are essential for the final steps of peptidoglycan synthesis, the rigid polymer that forms the bacterial cell wall. Specifically, they catalyze the transpeptidation reaction, which creates the cross-links between adjacent peptide side chains of the glycan strands. These cross-links are indispensable for the structural integrity and rigidity of the cell wall, protecting the bacterium from osmotic lysis.

The mechanism of inhibition proceeds as follows:

-

Target Recognition and Binding: The strained beta-lactam ring of Desacetylcephalothin mimics the D-Ala-D-Ala terminal of the peptidoglycan peptide side chains, allowing it to fit into the active site of the PBP.

-

Covalent Acylation: The active site of the PBP contains a critical serine residue. This serine hydroxyl group launches a nucleophilic attack on the carbonyl carbon of the beta-lactam ring.

-

Irreversible Inhibition: The beta-lactam ring opens, forming a stable, covalent acyl-enzyme intermediate with the PBP's active site serine[4]. This acylation effectively inactivates the enzyme.

-

Cell Wall Disruption: With its essential PBPs inactivated, the bacterium can no longer properly synthesize or repair its peptidoglycan layer. As the cell grows and divides, the cell wall weakens.

-

Bactericidal Effect: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Caption: Enzymatic inactivation of Desacetylcephalothin by beta-lactamase.

Alteration of Penicillin-Binding Proteins (PBPs)

A second mechanism of resistance involves modifications to the target PBPs. Mutations in the genes encoding these proteins can alter their structure, reducing their binding affinity for beta-lactam antibiotics.[3] This prevents the drug from effectively inactivating its target, allowing cell wall synthesis to continue even in the presence of the antibiotic. This is the primary mechanism of resistance in organisms like Methicillin-resistant Staphylococcus aureus (MRSA), which acquires a novel PBP (PBP2a) with very low affinity for most beta-lactams.[5]

Experimental Validation: Protocols for Mechanistic Analysis

The characterization of Desacetylcephalothin's mechanism of action relies on established in vitro microbiological and biochemical assays.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. It is the gold standard for quantifying antibacterial potency.

Causality: By comparing the MIC of Desacetylcephalothin to that of cephalothin, one can quantitatively assess the impact of deacetylation on antibacterial activity. Performing the assay with a combination of the two can validate synergistic effects.

Methodology:

-

Preparation of Antimicrobial Solutions: Prepare stock solutions of Desacetylcephalothin and cephalothin in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test organism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). Incubate the plate at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Protocol: Penicillin-Binding Protein (PBP) Competitive Binding Assay

This assay is used to determine the affinity of a beta-lactam for its target PBPs. It validates that the drug's target is indeed the PBP and can reveal selectivity for specific PBPs.

Causality: This experiment directly demonstrates the interaction between Desacetylcephalothin and its molecular target. By measuring the concentration of Desacetylcephalothin required to prevent the binding of a known PBP ligand, its binding affinity can be quantified.

Methodology:

-

Bacterial Membrane Preparation: Grow the test bacteria to mid-log phase. Harvest the cells, lyse them (e.g., via sonication or French press), and isolate the cell membrane fraction, which is rich in PBPs, through ultracentrifugation.

-

Competitive Binding: Aliquots of the membrane preparation are incubated with varying concentrations of "cold" (unlabeled) Desacetylcephalothin. This step allows the test compound to bind to the PBPs.

-

Labeling with a Reporter Ligand: A "hot" (labeled) beta-lactam, typically a fluorescent or radioactive penicillin derivative (e.g., Bocillin-FL), is added at a fixed, saturating concentration. This labeled ligand will bind to any PBPs not already occupied by Desacetylcephalothin.

-

Separation and Detection: The membrane proteins are separated by size using SDS-PAGE. The gel is then visualized using a fluorescence scanner or autoradiography.

-

Data Analysis: The intensity of the labeled bands corresponding to each PBP will decrease as the concentration of Desacetylcephalothin increases. The concentration of Desacetylcephalothin that inhibits 50% of the labeled ligand binding (IC50) can be calculated for each PBP, providing a measure of binding affinity.

Caption: Workflow for a PBP competitive binding assay.

Conclusion

The mechanism of action of Desacetylcephalothin is fundamentally identical to that of its parent compound, cephalothin, and other beta-lactam antibiotics: the inhibition of bacterial cell wall synthesis through the acylation of Penicillin-Binding Proteins. While its intrinsic potency is demonstrably lower, its significant in vivo presence and potential for synergistic activity with cephalothin make it an important contributor to the overall therapeutic outcome. A comprehensive understanding of its interaction with PBPs, its susceptibility to beta-lactamases, and its synergistic potential is essential for drug development professionals and researchers aiming to optimize antibiotic therapy and combat the growing challenge of bacterial resistance.

References

-

Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. (1984). Diagnostic Microbiology and Infectious Disease. Available at: [Link]

-

Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases. (1995). Biochemistry. Available at: [Link]

-

In vitro and in vivo laboratory comparison of cephalothin and desacetylcephalothin. (1965). Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

A study of cephalothin and desacetylcephalothin in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. (1980). The Journal of Infectious Diseases. Available at: [Link]

-

Cefuroxime, a new parenteral cephalosporin: collaborative in vitro susceptibility comparison with cephalothin against 5887 clinical bacterial isolates. (1977). Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

β-Lactamases: A Focus on Current Challenges. (2014). Infectious Diseases and Therapy. Available at: [Link]

-

Differences between cephalothin and newer parenterally absorbed cephalosporins in vitro: a justification for separate disks. (1978). The Journal of Infectious Diseases. Available at: [Link]

-

Hydrolysis of Cephalosporins by β-Lactamases from Gram-negative Bacteria. (1967). Nature. Available at: [Link]

-

Extension of the hydrolysis spectrum of AmpC beta-lactamase of Escherichia coli due to amino acid insertion in the H-10 helix. (2007). The Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Structural Milestones in the Reaction Pathway of an Amide Hydrolase: Substrate, Acyl, and Product Complexes of Cephalothin with AmpC [beta]-Lactamase. (2002). Structure. Available at: [Link]

-

Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. (2015). Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

What is the mechanism of Cephalothin Sodium? (2024). Patsnap Synapse. Available at: [Link]

-

The synergistic effect of cefotaxime and desacetylcefotaxime against clinical isolates of anaerobic bacteria. (1988). Drugs. Available at: [Link]

-

Comparison of agar dilution, microdilution, and disk elution methods for measuring the synergy of cefotaxime and its metabolite against anaerobes. (1986). Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Cephalothin is not a reliable surrogate marker for oral cephalosporins in susceptibility testing of Enterobacteriaceae causing urinary tract infection. (2016). Diagnostic Microbiology and Infectious Disease. Available at: [Link]

-

Ceftazidime: in vitro comparison with cephalothin, cefuroxime, and netilmicin. A Norwegian study. (1984). Chemotherapy. Available at: [Link]

-

Insights into the Enhanced Ceftazidime Hydrolysis by Ent385 AmpC β‑Lactamase from Multiscale Simulations. (2023). Journal of Chemical Information and Modeling. Available at: [Link]

-

Novel mechanism of hydrolysis of therapeutic beta-lactams by Stenotrophomonas maltophilia L1 metallo-beta-lactamase. (2001). The Journal of Biological Chemistry. Available at: [Link]

-

Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products. (2023). The Journal of Biological Chemistry. Available at: [Link]

-

Susceptibility of Staphylococcus aureus to Cefaclor and Cephalothin: Laboratory and Clinical Studies. (1978). Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Synergistic antibacterial interaction of cefotaxime and desacetylcefotaxime. (1991). The Journal of Antimicrobial Chemotherapy. Available at: [Link]

-

Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. (2023). Contagion Live. Available at: [Link]

-

Cephalotin Versus Dicloxacillin for the Treatment of Methicillin-Susceptible Staphylococcus aureus Bacteraemia: A Retrospective Cohort Study. (2024). Antibiotics. Available at: [Link]

-

Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. (2017). Frontiers in Microbiology. Available at: [Link]

-

Assessment of timed bacteriostatic and bactericidal activities of cephalothin against gram-positive and gram-negative bacteria. (1982). Chemotherapy. Available at: [Link]

-

Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. (2010). Antimicrobial Agents and Chemotherapy. Available at: [Link]

Sources

- 1. A study of cephalothin and desacetylcephalothin in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The synergistic effect of cefotaxime and desacetylcefotaxime against clinical isolates of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. contagionlive.com [contagionlive.com]

- 4. Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Metabolism of Cephalothin to Desacetylcephalothin

This guide provides a comprehensive technical overview of the metabolic transformation of cephalothin, a first-generation cephalosporin antibiotic, into its primary metabolite, desacetylcephalothin. We will explore the biochemical mechanisms, pharmacokinetic implications, analytical methodologies, and clinical significance of this critical biotransformation pathway. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacology, drug metabolism, and infectious disease research.

Introduction: The Significance of Cephalothin Metabolism

Cephalothin was one of the first cephalosporins to be introduced into clinical practice and remains a key compound for understanding the pharmacology of this antibiotic class.[1] Its therapeutic efficacy is intrinsically linked to its metabolic fate. The primary metabolic pathway for cephalothin is the deacetylation at the 3-position of the cephem nucleus, yielding desacetylcephalothin.[2][3]

This metabolic step is not merely an inactivation process; it represents a complex interplay that alters the drug's antibacterial spectrum, pharmacokinetic profile, and even its toxicity.[2][4] Understanding this conversion is paramount for optimizing dosing regimens, predicting drug performance in diverse patient populations, and designing next-generation cephalosporins with improved metabolic stability.

The Core Metabolic Reaction: Enzymatic Deacetylation

The conversion of cephalothin to desacetylcephalothin is a hydrolysis reaction that cleaves the acetyl ester group from the C-3 acetoxymethyl side chain. This biotransformation is catalyzed by non-specific esterases, a broad class of hydrolase enzymes.[4][5][6]

Key Enzymatic Players and Locations

These esterases are ubiquitously distributed throughout the body, leading to metabolism in multiple compartments:

-

Liver: The liver is a primary site of drug metabolism, and hepatic carboxylesterases play a significant role in the deacetylation of cephalothin.[6][7]

-

Kidneys: The kidneys are not only responsible for the excretion of cephalothin and its metabolite but also actively contribute to its metabolism.[4] Studies have shown that microsomal fractions from rabbit kidneys can effectively deacetylate cephalothin.[4]

-

Plasma and Tissues: Esterases present in the plasma and various other tissues also contribute to the overall metabolic conversion.[6]

The reaction can be visualized as follows:

Caption: Metabolic conversion of Cephalothin.

Pharmacokinetic Profile and Clinical Implications

The deacetylation of cephalothin significantly impacts its pharmacokinetic (PK) behavior and, consequently, its clinical application. Approximately 10-40% of an administered dose is metabolized to desacetylcephalothin.[1]

Comparative Pharmacokinetics

The parent drug and its metabolite exhibit distinct PK properties. Cephalothin itself has a very short half-life of approximately 0.5 to 1.0 hour in individuals with normal renal function.[1][8] It is primarily excreted unchanged via the kidneys.[1]

| Parameter | Cephalothin | Desacetylcephalothin | Clinical Significance |

| Half-life (Normal Renal Function) | ~28-60 minutes[1][8] | Longer than Cephalothin | The metabolite persists longer in circulation. |

| Half-life (Uremic Patients) | Significantly prolonged (~221 min)[8] | Accumulates continuously[8] | Risk of accumulation and potential toxicity in renal impairment. |

| Antibacterial Activity | High | Lower than parent drug[2] | The overall antibacterial effect is a combination of both compounds. |

| Protein Binding | 50-60%[1] | Data varies | Influences tissue distribution and availability at the infection site. |

| Primary Elimination | Renal (60-95% unchanged)[1] | Renal | Dosage adjustments are critical in patients with kidney disease.[7][9] |

Impact of Renal Function

The most critical factor influencing the pharmacokinetics of cephalothin and desacetylcephalothin is renal function. In patients with uremia, the clearance of both compounds is drastically reduced. This leads to a prolonged half-life for cephalothin and a significant, continuous accumulation of desacetylcephalothin in the serum.[8] This accumulation is a key consideration for dose adjustments in this patient population to avoid potential adverse effects.

A Detoxification Pathway?

While desacetylcephalothin is less potent, the metabolic conversion may also serve as a detoxification mechanism. In vitro studies on rabbit renal cells have shown that cephalothin exhibits higher toxicity than would be expected from in vivo data.[4] The addition of a kidney microsomal fraction, which metabolizes cephalothin, reduces this toxicity. This suggests that the rapid in vivo deacetylation to the less toxic desacetylcephalothin helps mitigate potential nephrotoxicity.[4]

Analytical Methodologies for In Vivo Assessment

Accurate quantification of both cephalothin and desacetylcephalothin in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application due to its specificity and sensitivity.[10][11]

Caption: Workflow for HPLC analysis of Cephalothin.

Protocol: Quantification of Cephalothin and Desacetylcephalothin in Serum by HPLC-UV

This protocol is a representative workflow based on established methodologies for the simultaneous determination of cephalothin and its metabolite.[10]

1. Rationale and Self-Validation: This method uses protein precipitation, a straightforward and effective technique to remove interfering macromolecules from the serum. The use of a C18 reverse-phase column provides excellent separation of the moderately polar cephalothin and the slightly more polar desacetylcephalothin. UV detection at 254 nm is chosen as it offers good sensitivity for the cephalosporin nucleus. The protocol's validity is ensured by running a standard curve with known concentrations for every batch of samples, ensuring accuracy and precision.

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dimethylformamide (DMF)

-

Monobasic and Dibasic Sodium Phosphate (for buffer preparation)

-

Water (HPLC grade)

-

Cephalothin and Desacetylcephalothin analytical standards

-

0.22 µm syringe filters

-

Microcentrifuge tubes

-

HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Step-by-Step Methodology:

-

Preparation of Mobile Phase: Prepare a phosphate buffer (e.g., 0.01 M, pH 7.0). The mobile phase will be a mixture of this buffer and an organic solvent like acetonitrile. The exact ratio should be optimized to achieve good separation (e.g., 80:20 Buffer:Acetonitrile). Filter the mobile phase through a 0.22 µm filter and degas before use.

-

Preparation of Standard Solutions: Prepare stock solutions of cephalothin and desacetylcephalothin in a suitable solvent (e.g., methanol). From these, create a series of working standards by serial dilution to construct a calibration curve (e.g., 1 µg/mL to 100 µg/mL).

-

Sample Preparation:

-

To 200 µL of serum sample in a microcentrifuge tube, add 200 µL of DMF to precipitate proteins.[10][12]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube.

-

The sample is now ready for injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm[10]

-

Column Temperature: Ambient or controlled at 25°C

-

-

Quantification:

-

Inject the prepared standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared patient samples.

-

Determine the concentrations of cephalothin and desacetylcephalothin in the samples by interpolating their peak areas from the calibration curve.

-

Tissue Distribution and a Note on CNS Penetration

Cephalothin is generally well-distributed into various body fluids and tissues, such as synovial and pleural fluid, but it exhibits poor penetration into the central nervous system (CNS).[1] This has implications for its use in treating infections like meningitis.

Interestingly, the metabolism to desacetylcephalothin may play a role in its CNS disposition. Studies in animal models of pneumococcal meningitis have shown that desacetylcephalothin has a longer half-life in the cerebrospinal fluid (CSF) than the parent cephalothin.[13][14] Furthermore, the choroid plexus itself has been demonstrated to metabolize cephalothin, which could contribute to the parent drug's suboptimal performance in treating bacterial meningitis.[13][14]

Caption: Impact of renal function on Cephalothin.

Conclusion and Future Perspectives

The in vivo metabolism of cephalothin to desacetylcephalothin is a clinically significant pathway mediated by nonspecific esterases in the liver, kidneys, and other tissues. This biotransformation results in a metabolite with reduced antibacterial activity but a longer half-life, which can accumulate to high levels in patients with renal impairment. The deacetylation process may also function as a detoxification mechanism, mitigating the parent drug's potential for nephrotoxicity.

For drug development professionals, the metabolic instability of the C-3 acetoxymethyl group on first-generation cephalosporins like cephalothin was a key lesson. It spurred the development of later-generation agents with more metabolically stable side groups, leading to improved pharmacokinetic profiles. For researchers and clinicians, a thorough understanding of this metabolic pathway remains essential for the safe and effective use of cephalothin, particularly when titrating doses for vulnerable patient populations. Future research may continue to explore the specific human esterases involved and the potential for drug-drug interactions at the level of these enzymes.

References

-

Jones, R. N. (1989). A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy. Diagnostic Microbiology and Infectious Diseases, 12(1), 25-31. [Link]

-

Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. [Link]

-

Williams, F. M. (1989). Clinical significance of esterases in man. Clinical Pharmacokinetics, 17(3), 155-168. [Link]

-

Richter, T., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Toxicology Letters, 232(1), 159-166. [Link]

-

Hoehn, M. M., et al. (1970). Paper chromatographic techniques for the determination of cephalothin and desacetylcephalothin in body fluids. Applied Microbiology, 20(5), 734-736. [Link]

-

Pharma Tube. (2025). Pharmacology of Cephalothin (Cefalotin); Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

Tune, B. M., et al. (1987). Role of Desacetylation in the Detoxification of Cephalothin in Renal Cells in Culture. Journal of Infectious Diseases, 155(5), 1058-1061. [Link]

-

Nilsson-Ehle, I., et al. (1979). Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients. The Journal of Infectious Diseases, 139(6), 712-716. [Link]

-

Sekisui XenoTech. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism. Technology Networks. [Link]

-

Mannermaa, E., et al. (2022). Ocular drug-metabolizing enzymes: focus on esterases. Expert Opinion on Drug Metabolism & Toxicology, 18(1), 21-36. [Link]

-

Johns Hopkins ABX Guide. (2019). Cephalothin. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cephalothin Sodium? [Link]

-

Sullivan, H. R., & McMahon, R. E. (1967). Metabolism of oral cephalothin and related cephalosporins in the rat. The Biochemical Journal, 102(3), 976-982. [Link]

-

Sullivan, H. R., & McMahon, R. E. (1967). Metabolism of oral cephalothin and related cephalosporins in the rat. The Biochemical Journal, 102(3), 976-982. [Link]

-

Nolan, C. M., & Ulmer, W. C., Jr. (1980). A study of cephalothin and desacetylcephalothin in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of Infectious Diseases, 141(3), 326-330. [Link]

-

Hoehn, M. M., et al. (1970). Paper Chromatographic Techniques for the Determination of Cephalothin and Desacetylcephalothin in Body Fluids. Applied Microbiology, 20(5), 734-736. [Link]

-

Kumar, S., et al. (2016). Deacylation Mechanism and Kinetics of Acyl-Enzyme Complex of Class C β-Lactamase and Cephalothin. The Journal of Physical Chemistry B, 120(10), 2681-2690. [Link]

-

Yoshikawa, T. T., et al. (1978). Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. Antimicrobial Agents and Chemotherapy, 13(2), 231-234. [Link]

-

Craig, W. A., et al. (1975). Pharmacokinetics of cephalosporins in patients with normal or reduced renal function. Clinical Pharmacology and Therapeutics, 18(5 Pt 1), 585-594. [Link]

-

de Souza, J. C. O., et al. (2021). Cephalothin: Review of Characteristics, Properties, and Status of Analytical Methods. Journal of AOAC International, 104(6), 1541-1550. [Link]

-

Sullivan, H. R., & McMahon, R. E. (1967). The Metabolism of Cephalothin in the Rat. The Journal of Antibiotics, 20(6), 375-382. [Link]

-

Parmar, A. S., et al. (2001). Enzymatic modifications of cephalosporins by cephalosporin acylase and other enzymes. Indian Journal of Experimental Biology, 39(9), 831-845. [Link]

-

Nolan, C. M., & Ulmer, W. C., Jr. (1980). Study of Cephalothin and Desacetylcephalothin in Cerebrospinal Fluid in Therapy for Experimental Pneumococcal Meningitis. The Journal of Infectious Diseases, 141(3), 326-330. [Link]

-

PubChem. (n.d.). Cefalotin. National Center for Biotechnology Information. [Link]

Sources

- 1. Cephalothin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. A review of cephalosporin metabolism: a lesson to be learned for future chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Role of desacetylation in the detoxification of cephalothin in renal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Cephalothin Sodium? [synapse.patsnap.com]

- 8. Pharmacokinetics of cephalothin: accumulation of its deacetylated metabolite in uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of cephalosporins in patients with normal or reduced renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cephalothin: Review of Characteristics, Properties, and Status of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Paper chromatographic techniques for the determination of cephalothin and desacetylcephalothin in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A study of cephalothin and desacetylcephalothin in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Biological Activity Spectrum of Desacetylcephalothin

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Activity of a Key Metabolite

Cephalothin, a first-generation cephalosporin, has long been a part of the antimicrobial armamentarium. However, its in vivo activity is complicated by its metabolism to desacetylcephalothin. This active metabolite contributes to the overall therapeutic effect, yet its specific biological activity spectrum is often less well-characterized than that of the parent compound. This guide provides a comprehensive technical overview of the biological activity of desacetylcephalothin, offering insights for researchers, scientists, and drug development professionals.

The Antimicrobial Spectrum of Desacetylcephalothin: A Diminished but Synergistic Player

Desacetylcephalothin retains the core antibacterial mechanism of its parent compound, cephalothin, but exhibits a quantitatively reduced spectrum of activity. In general, desacetylcephalothin is reported to be approximately 5% to 55% as active as cephalothin, with the degree of reduced activity being dependent on the bacterial species.[1]

In Vitro Susceptibility Data

While comprehensive MIC₉₀ data for desacetylcephalothin is not as extensively tabulated as for parent cephalosporins, the available literature indicates a consistent reduction in potency compared to cephalothin.

Table 1: Comparative Antimicrobial Activity of Cephalothin and Desacetylcephalothin

| Bacterial Species | Cephalothin MIC Range (µg/mL) | Desacetylcephalothin Activity Relative to Cephalothin | Reference |

| Staphylococcus aureus | 0.12 - >64 | 5-55% | [1] |

| Enterobacteriaceae | 0.25 - >64 | 5-55% | [1] |

| Streptococcus pneumoniae | Not specified | Less active than parent drug | [2] |

Note: This table is a summary of reported ranges and relative activities. Specific MIC values can vary significantly between studies and bacterial strains.

Synergy with Cephalothin

A crucial aspect of desacetylcephalothin's biological profile is its synergistic or additive interaction with the parent compound, cephalothin. Studies have demonstrated synergy or partial synergy in a significant percentage of Enterobacteriaceae and Staphylococcus aureus strains when tested in combination.[3] This synergistic effect suggests that the presence of the metabolite in vivo contributes meaningfully to the overall antibacterial efficacy of cephalothin administration.

The mechanism of this synergy is thought to involve the differential binding affinities of the two compounds for various penicillin-binding proteins (PBPs), leading to a more comprehensive inhibition of bacterial cell wall synthesis.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, desacetylcephalothin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is mediated through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).

Interaction with Penicillin-Binding Proteins (PBPs)

PBPs are bacterial enzymes responsible for the final steps of peptidoglycan synthesis, the primary component of the bacterial cell wall. By binding to the active site of these enzymes, desacetylcephalothin blocks their transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.

While direct binding studies for desacetylcephalothin are limited, its mechanism is inferred from extensive research on cephalothin. Cephalothin has been shown to have a high affinity for PBP3 in Escherichia coli, which is involved in septum formation during cell division, and for PBPs 1, 2, and 3 in Staphylococcus aureus.[4][5] It is highly probable that desacetylcephalothin targets a similar profile of PBPs, albeit with potentially different binding affinities, which would account for its reduced intrinsic activity.

Figure 1: Mechanism of action of Desacetylcephalothin.

Mechanisms of Resistance

Bacterial resistance to desacetylcephalothin, as with other cephalosporins, is primarily mediated by two mechanisms: enzymatic degradation by β-lactamases and alterations in the target PBPs.

β-Lactamase-Mediated Hydrolysis

β-lactamases are enzymes produced by some bacteria that hydrolyze the β-lactam ring, inactivating the antibiotic. The susceptibility of desacetylcephalothin to various β-lactamases is a critical determinant of its activity against resistant strains. While cephalothin is known to be susceptible to hydrolysis by some β-lactamases, specific data on the comparative stability of desacetylcephalothin is scarce.[6]

Altered Penicillin-Binding Proteins

Mutations in the genes encoding PBPs can lead to reduced binding affinity of β-lactam antibiotics, resulting in resistance. This is a common mechanism of resistance in bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae.[7] The efficacy of desacetylcephalothin against such strains would be dependent on its specific affinity for these altered PBPs.

Pharmacokinetics and Pharmacodynamics: The In Vivo Context

Desacetylcephalothin is the primary active metabolite of cephalothin, formed by deacetylation in the liver, kidneys, and other tissues. Its pharmacokinetic profile is therefore intrinsically linked to that of its parent drug.

Pharmacokinetic Parameters

Following administration of cephalothin, desacetylcephalothin can be detected in serum and various tissues. In patients with normal renal function, the concentration of desacetylcephalothin is generally lower than that of cephalothin. However, in patients with impaired renal function, the metabolite can accumulate to higher levels.[8]

Pharmacodynamic Considerations

Methodologies for In Vitro Assessment

Accurate characterization of the biological activity of desacetylcephalothin requires robust and standardized in vitro methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard technique for determining the MIC of desacetylcephalothin.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Antimicrobial Agent: Prepare a stock solution of desacetylcephalothin in a suitable solvent. Serially dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is read as the lowest concentration of desacetylcephalothin that completely inhibits visible bacterial growth.

Figure 3: Workflow for checkerboard synergy testing.

Future Directions and Research Implications

Further research is warranted to fully elucidate the biological activity spectrum of desacetylcephalothin. Key areas for future investigation include:

-

Comprehensive MIC profiling: Generation of a large dataset of MIC₅₀ and MIC₉₀ values for desacetylcephalothin against a wide range of contemporary clinical isolates.

-

β-lactamase induction studies: Direct assessment of the potential for desacetylcephalothin to induce β-lactamase expression, and comparison of its inducing activity to that of cephalothin.

-

PBP binding affinity studies: Quantitative analysis of the binding affinities of desacetylcephalothin to the various PBPs of key bacterial pathogens.

-

Time-kill kinetic studies: Characterization of the bactericidal or bacteriostatic nature and the rate of killing of desacetylcephalothin against relevant bacteria.

-

In vivo animal models: Correlation of in vitro findings with in vivo efficacy in animal models of infection to better understand the clinical relevance of desacetylcephalothin's activity.

A more complete understanding of the biological activity of desacetylcephalothin will aid in the optimization of cephalothin dosing regimens, particularly in special patient populations such as those with renal impairment, and may inform the development of future cephalosporin derivatives with improved metabolic stability and antimicrobial potency.

References

-

Jones, R. N., & Barry, A. L. (1984). Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic Microbiology and Infectious Disease, 2(1), 65-8. [Link]

-

Kuzin, A. P., Liu, H., Kelly, J. A., & Knox, J. R. (1995). Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases. Biochemistry, 34(29), 9532–9540. [Link]

-

Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. Antimicrobial agents and chemotherapy, 59(8), 4456–4463. [Link]

-

ResearchGate. (n.d.). MIC50 and MIC90 calculated for 21 S. aureus clinical isolate strains. Retrieved from [Link]

-

Curtis, N. A., Orr, D., Ross, G. W., & Boulton, M. G. (1979). Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity. Antimicrobial agents and chemotherapy, 16(5), 533–539. [Link]

-

Jones, R. N., & Barry, A. L. (1984). Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations. Diagnostic microbiology and infectious disease, 2(1), 65–68. [Link]

-

Murray, P. R., & Jorgensen, J. H. (1990). Comparative in vitro activities of amoxicillin-clavulanic acid, cefuroxime, cephalexin, and cephalothin against trimethoprim-resistant Escherichia coli isolated from stools of children attending day-care centers. Antimicrobial agents and chemotherapy, 34(11), 2047–2049. [Link]

-

ResearchGate. (n.d.). Time-kill curves for Staphylococcus aureus treated with different... Retrieved from [Link]

-

ResearchGate. (n.d.). MIC 50 , MIC 90 , and mode values for cephalothin and cephalexin. Retrieved from [Link]

-

ResearchGate. (n.d.). MIC (μg/mL) values against S. aureus sensitive SH1000 strain and IC 50.... Retrieved from [Link]

-

Lingaas, E., Midtvedt, T., Melby, K., & Dahl, O. U. (1981). A comparison of the in vitro activity of cefoxitin and cephalothin against 7312 clinical isolates. Chemotherapy, 27(4), 239–246. [Link]

-

Stein, C., Makarewicz, O., Bohnert, J. A., et al. (2015). Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical Klebsiella pneumonia Isolates. PLOS ONE, 10(6), e0126479. [Link]

-

Gialdroni Grassi, G., & Ferrara, A. (1980). A comparison of the activity in vitro of different cephalosporins: cephalothin, cephradine, cephacetrile, cefaclor, cefuroxime and cefotaxime. Bollettino dell'Istituto sieroterapico milanese, 58(6), 488–495. [Link]

-

Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2. Antimicrobial agents and chemotherapy, 59(5), 2785–2790. [Link]

-

Norden, C. W., Wentzel, H., & Keleti, E. (1979). Comparison of techniques for measurement of in vitro antibiotic synergism. The Journal of infectious diseases, 140(4), 629–633. [Link]

-

Correia, I., et al. (2021). Klebsiella pneumoniae and Colistin Susceptibility Testing: Performance Evaluation for Broth Microdilution, Agar Dilution and Minimum Inhibitory Concentration Test Strips and Impact of the “Skipped Well” Phenomenon. Antibiotics, 10(12), 1541. [Link]

-

Endimiani, A., et al. (2011). Evaluation of Updated Interpretative Criteria for Categorizing Klebsiella pneumoniae with Reduced Carbapenem Susceptibility. Journal of Clinical Microbiology, 49(5), 1775–1781. [Link]

-

Knezevic, P., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals, 15(2), 243. [Link]

-

The Kirby Laboratory. (n.d.). When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing. Retrieved from [Link]

-

Kuzin, A. P., Liu, H., Kelly, J. A., & Knox, J. R. (1995). Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases. Biochemistry, 34(29), 9532-40. [Link]

-

Moya, B., et al. (2010). Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 54(7), 2717–2722. [Link]

-

Washington, J. A. 2nd. (1978). Differences between cephalothin and newer parenterally absorbed cephalosporins in vitro: a justification for separate disks. The Journal of infectious diseases, 137 Suppl, S32–S37. [Link]

-

Nolan, C. M., & Ulmer, W. C. Jr. (1980). A study of cephalothin and desacetylcephalothin in cerebrospinal fluid in therapy for experimental pneumococcal meningitis. The Journal of infectious diseases, 141(3), 326–330. [Link]

-

Miller, W. R., et al. (2020). Progressive Sub-MIC Exposure of Klebsiella pneumoniae 43816 to Cephalothin Induces the Evolution of Beta-Lactam Resistance without Acquisition of Beta-Lactamase Genes. Antibiotics, 9(11), 785. [Link]

-

Richmond, M. H. (1976). Comparative study of seven cephalosporins: susceptibility to beta-lactamases and ability to penetrate the surface layers of Escherichia coli. Antimicrobial agents and chemotherapy, 10(2), 219–222. [Link]

-

Farrar, W. E. Jr., & O'Dell, N. M. (1976). Beta lactamase resistance of newer cephalosporins and antimicrobial effectiveness against gram-negative bacilli. The Journal of infectious diseases, 134(3), 239–244. [Link]

-

ResearchGate. (n.d.). Time-kill curves of Staphylococcus aureus and Staphylococcus.... Retrieved from [Link]

-

Pires, M. M., & Koteva, K. (2021). Evaluation of Staphylococcus aureus Antibiotic Tolerance Using Kill Curve Assays. Methods in molecular biology (Clifton, N.J.), 2341, 45–54. [Link]

-

PubChem. (n.d.). Cephalothin. Retrieved from [Link]

-

Botelho, M. G. (2000). Fractional inhibitory concentration index of combinations of antibacterial agents against cariogenic organisms. Journal of dentistry, 28(8), 565–570. [Link]

-

Nishiura, T., Kawada, Y., Shiomi, Y., O'Hara, K., & Kono, M. (1978). Microbial Degradation of Cephalothin by Cephalothin-Susceptible Escherichia coli. Antimicrobial agents and chemotherapy, 13(6), 1036–1039. [Link]

-

ResearchGate. (n.d.). Structures of β-lactam antibiotics. Cefotaxime, cephalothin, and benzylpenicillin with atom positions numbered. Retrieved from [Link]

-

Chang, T. W., & Weinstein, L. (1963). IN VITRO BIOLOGICAL ACTIVITY OF CEPHALOTHIN. Journal of bacteriology, 85(5), 1022–1027. [Link]

-

Smith, J. R., et al. (2015). A Novel Approach Utilizing Biofilm Time-Kill Curves To Assess the Bactericidal Activity of Ceftaroline Combinations against Biofilm-Producing Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 59(8), 4464–4469. [Link]

-

ResearchGate. (n.d.). Escherichia coli MIC range, MIC 50 and MIC 90 for 1571 strains isolated.... Retrieved from [Link]

-

Curtis, N. A., Orr, D., Ross, G. W., & Boulton, M. G. (1979). Affinities of penicillins and cephalosporins for the penicillin-binding proteins of Escherichia coli K-12 and their antibacterial activity. Antimicrobial agents and chemotherapy, 16(5), 533–539. [Link]

-

Nilsson-Ehle, I., & Nilsson-Ehle, P. (1978). Quantitation of Antibiotics by High-Pressure Liquid Chromatography: Cephalothin. Antimicrobial agents and chemotherapy, 13(2), 291–295. [Link]

-

McKay, G. A., & Tat-Man, P. (2008). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial agents and chemotherapy, 52(10), 3500–3504. [Link]

-

Bianco, G., et al. (2024). Antimicrobial Susceptibility Profiles of Klebsiella pneumoniae Strains Collected from Clinical Samples in a Hospital in Southern Italy. Antibiotics, 13(5), 384. [Link]

-

Duda-Madej, A., et al. (2021). Sensitivity of Staphylococcal Biofilm to Selected Compounds of Plant Origin. Molecules, 26(10), 2999. [Link]

-

ResearchGate. (n.d.). MIC50/90 determined by CLSI broth microdilution and the prevalence of agr-dysfunction. Retrieved from [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC and Zone Distributions, ECOFFs. Retrieved from [Link]

-

Benner, E. J. (1977). Comparative stability of cephalothin and cefazolin in buffer or human serum. Antimicrobial agents and chemotherapy, 12(2), 284–285. [Link]

Sources

- 1. Binding of cephalothin and cefotaxime to D-ala-D-ala-peptidase reveals a functional basis of a natural mutation in a low-affinity penicillin-binding protein and in extended-spectrum beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of cephalothin and desacetylcephalothin in cerebrospinal fluid in therapy for experimental pneumococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cefotaxime, cephalothin, and cephapirin: antimicrobial activity and synergy studies of cephalosporins with significant in vivo desacetyl metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Surveillance of Antimicrobial Resistance of Escherichia coli Isolates from Intestinal Contents of Dairy and Veal Calves in the Veneto Region, Northeaster Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta lactamase resistance of newer cephalosporins and antimicrobial effectiveness against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of antibiotics by high-pressure liquid chromatography: cephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

Desacetylcephalothin: A Comprehensive Technical Guide to the Primary Metabolite of Cephalothin

Foreword: The Clinical and Scientific Imperative to Understand Cephalothin Metabolism